N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Description
N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a chlorine atom at the 4-position, an oxazole ring linked via a carboxamide group, and a benzyl substituent on the nitrogen atom. The structural complexity of this compound—combining benzothiazole, oxazole, and a benzyl group—suggests tailored electronic and steric properties that may influence its biological interactions and physicochemical behavior.
Properties
IUPAC Name |
N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2S/c19-13-7-4-8-15-16(13)21-18(25-15)22(11-12-5-2-1-3-6-12)17(23)14-9-10-20-24-14/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZVIIMOCYWFFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC=NO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Isoxazole Ring: The isoxazole ring can be introduced via a cycloaddition reaction between a nitrile oxide and an alkyne.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine and a carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiazole or isoxazole rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that derivatives of benzothiazole and oxazole structures exhibit significant anticancer activities. For instance, compounds similar to N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide have been shown to inhibit various cancer cell lines effectively.
- Mechanism of Action :
- Case Studies :
Enzyme Inhibition
The compound has also been explored for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting carbonic anhydrases (CAs), which are linked to tumor growth and metastasis.
- Selectivity and Potency :
Synthesis and Structural Modifications
The synthesis of this compound involves various synthetic routes that allow for structural modifications to enhance efficacy and reduce toxicity.
- Synthetic Routes :
- Structure-Activity Relationship (SAR) :
Mechanism of Action
The mechanism of action of N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins. The compound may also interact with other enzymes and receptors, modulating various biological processes .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Structural and Functional Insights
Core Heterocycles: The target compound and the dimethylaminopropyl derivative share the 1,2-oxazole-5-carboxamide and 4-chloro-benzothiazole moieties. However, the benzyl group in the former increases aromaticity and lipophilicity compared to the aliphatic dimethylaminopropyl substituent in the latter. This substitution may enhance membrane permeability but reduce aqueous solubility . In contrast, the tetrahydroquinoline-based analogue replaces the oxazole with a thiazole-carboxylic acid, introducing a polar carboxylic acid group that likely improves solubility but reduces passive diffusion across biological membranes.
Substituent Effects: The 4-chloro group on the benzothiazole ring is conserved across analogues, suggesting its critical role in electronic modulation or target binding (e.g., halogen bonding in kinase inhibition) .
Pharmacological Implications: Patent data highlights that benzothiazole derivatives with carboxamide linkages exhibit activity in kinase inhibition assays (e.g., Table 1 in ), though specific IC₅₀ values for the target compound are unavailable.
Biological Activity
N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
- Molecular Formula : C₁₈H₁₈ClN₃O₃S₂
- Molecular Weight : 423.9 g/mol
- CAS Number : 1172287-31-8
Biological Activity Overview
The compound exhibits a range of biological activities, including anticancer, antibacterial, antifungal, and anthelmintic properties. Its activity is primarily attributed to the presence of the benzothiazole and oxazole moieties, which are known for their interactions with various biological targets.
Anticancer Activity
Several studies have highlighted the anticancer potential of benzothiazole derivatives. For instance:
- Cytotoxicity : The compound demonstrated significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The IC₅₀ values were reported in the micromolar range, indicating potent activity against these cell lines .
- Mechanism of Action : The mechanism involves induction of apoptosis through the activation of p53 pathways and caspase cascades. Flow cytometry assays confirmed that treatment with the compound leads to cell cycle arrest and increased apoptosis markers in treated cells .
Antibacterial Activity
This compound has also shown promising antibacterial activity:
- Inhibition Studies : The compound exhibited strong inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics like ampicillin .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be further understood through its structure-activity relationship:
| Substituent | Effect on Activity |
|---|---|
| Benzothiazole moiety | Essential for anticancer and antibacterial activity |
| Oxazole ring | Enhances interaction with biological targets |
| Halogen substitutions | Modulate potency and selectivity |
Case Studies and Research Findings
- Study on Anticancer Activity :
- Antibacterial Assessment :
Q & A
Basic Questions
Q. What synthetic routes are commonly used to prepare N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide, and what are the critical reaction parameters?
- Answer : The synthesis typically involves sequential steps: (i) formation of the 4-chloro-1,3-benzothiazole core via cyclization of 2-aminothiophenol derivatives with chloro-substituted reagents, (ii) coupling with 1,2-oxazole-5-carboxylic acid derivatives, and (iii) benzylation. Key parameters include temperature control (20–25°C for acylation steps), solvent selection (e.g., dioxane for amide coupling), and stoichiometric ratios of reagents like triethylamine to suppress side reactions . Optimization of reaction time and purification methods (e.g., recrystallization from ethanol-DMF mixtures) is critical for yield improvement .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substitution patterns, particularly distinguishing benzothiazole, oxazole, and benzyl moieties. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for amides). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For example, aromatic proton signals in the δ 7.0–8.5 ppm range in ¹H NMR confirm benzothiazole and benzyl groups .
Q. What are the known biological targets or activities associated with benzothiazole-oxazole hybrids?
- Answer : Structurally related benzothiazole derivatives exhibit antitumor, antimicrobial, and enzyme inhibitory activities. The 4-chloro substitution on benzothiazole may enhance binding to ATP-binding pockets in kinases, while the oxazole-carboxamide moiety can modulate solubility and bioavailability. Precedent studies suggest potential inhibition of Mycobacterium tuberculosis H37Rv (MIC values <10 µg/mL) and cancer cell lines via apoptosis induction .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different assay systems?
- Answer : Contradictory results may arise from variations in cell permeability, assay pH, or off-target effects. Strategies include:
- Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence polarization) with cell-based viability assays (e.g., MTT).
- Metabolic stability testing : Use liver microsomes to assess compound degradation kinetics under physiological conditions.
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 4-chloro with 4-methoxy) to isolate structure-activity relationships (SAR) .
Q. What computational methods are recommended to predict the binding mode of this compound with its target?
- Answer : Molecular docking (e.g., AutoDock Vina) can model interactions with targets like benzothiazole-sensitive kinases. Molecular dynamics (MD) simulations (≥100 ns) assess binding stability and water accessibility. Density Functional Theory (DFT) calculations optimize charge distribution and frontier molecular orbitals to correlate electronic properties with activity .
Q. How can synthetic yields be improved for the benzylation step in the presence of steric hindrance?
- Answer : Steric hindrance at the benzothiazole nitrogen can reduce benzylation efficiency. Mitigation strategies include:
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution.
- Solvent optimization : Switch from polar aprotic solvents (DMF) to less polar alternatives (THF) to reduce by-product formation.
- Microwave-assisted synthesis : Shorten reaction time and improve homogeneity .
Q. What methodologies are suitable for studying the compound's stability under physiological conditions?
- Answer : Accelerated stability studies in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) over 24–72 hours, monitored via HPLC. For oxidative stability, expose the compound to H₂O₂ (3%) and analyze degradation products via LC-MS. Thermal stability is assessed via differential scanning calorimetry (DSC) to identify melting points and polymorphic transitions .
Methodological Guidance
Designing SAR Studies for Analog Synthesis
- Step 1 : Synthesize analogs with substitutions on the benzyl (e.g., electron-withdrawing groups), benzothiazole (e.g., 4-fluoro), and oxazole (e.g., methyl vs. trifluoromethyl) moieties.
- Step 2 : Evaluate biological activity in dose-response assays (e.g., IC₅₀ determination).
- Step 3 : Corrogate activity trends with computational descriptors (e.g., LogP, polar surface area) using QSAR models .
Optimizing Pharmacokinetic Properties
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl) on the benzyl ring to improve aqueous solubility.
- Prodrug strategies : Mask the carboxamide as an ester to enhance oral bioavailability.
- Caco-2 permeability assays : Measure apical-to-basal transport to predict intestinal absorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
